Belladonnine, beta-

Descripción general

Descripción

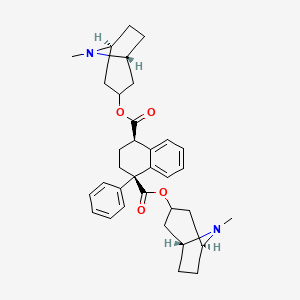

Belladonnine, beta- is a member of the class of tropane alkaloids. . This compound is known for its complex structure and significant biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Belladonnine, beta- can be synthesized through the cyclization of apoatropine. The process involves the formation of a dimer of atropic acid and belladonnic acid, followed by cyclization with N-methyl tropine . The reaction conditions typically require controlled temperatures and the presence of specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of Belladonnine, beta- often involves the extraction from natural sources, such as the Atropa belladonna plant. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound . Advanced techniques like accelerated solvent extraction coupled with solid-phase extraction can also be employed for efficient extraction .

Análisis De Reacciones Químicas

Hydrolysis

The ester bonds in beta-Belladonnine are susceptible to hydrolysis under acidic or basic conditions. This reaction could yield:

-

Carboxylic acids : From cleavage of the ester linkages.

-

Tropane amines : Liberation of the tropane moieties (e.g., scopolamine or atropine analogs).

Alkylation/Amidation

The tertiary amine in the tropane rings may undergo alkylation or amidation reactions, depending on reaction conditions.

Oxidation

The aromatic naphthalene core could undergo oxidation, potentially forming quinones or hydroxylated derivatives.

Natural Occurrence and Biochemical Context

Beta-Belladonnine is found in Mandragora autumnalis roots, often co-occurring with other alkaloids like scopolamine and apoatropine . Its biosynthesis likely involves esterification of tropane alkaloids with naphthalene dicarboxylic acid derivatives.

Limitations and Knowledge Gaps

-

Reaction data : No direct experimental data on beta-Belladonnine’s reactivity is available in the provided sources.

-

Functional group analysis : While ester and amine groups suggest potential reactivity, detailed reaction mechanisms remain uncharacterized.

-

Biochemical interactions : Its role in plant metabolism or enzymatic reactions (e.g., esterase activity) is unstudied in the cited literature.

Structural and Functional Comparisons

Aplicaciones Científicas De Investigación

Belladonnine is a dimeric alkaloid found in plants of the nightshade family, such as Atropa belladonna, also known as deadly nightshade. It forms through the dimerization of apoatropine, another alkaloid present in these plants, often as a side reaction during the racemization of l-hyoscyamine to produce atropine. Belladonnine is similar to other tropane alkaloids like atropine, hyoscyamine, and scopolamine, but it is unique due to its specific chemical structure, featuring a cyclized dimer of apoatropine.

Scientific Research Applications

Belladonnine has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry Belladonnine serves as a model compound in the study of tropane alkaloids and their chemical properties.

Biology Researchers study belladonnine for its effects on various biological systems and its potential as a bioactive compound.

Medicine Belladonnine has been investigated for potential therapeutic effects, including its use as an anticholinergic agent.

Industry Belladonnine is used in the production of pharmaceuticals and other chemical products.

Belladonnine's Mechanism of Action

Belladonnine acts as a competitive antagonist at muscarinic receptors. This antagonistic action affects various biochemical pathways, leading to:

- Inhibition of secretions, causing dry mouth

- Increased heart rate (tachycardia)

- Pupillary dilation and paralysis of accommodation

- Relaxation of smooth muscles in the gut, bronchi, biliary tract, and bladder (urinary retention)

- Inhibition of gastric acid secretion

The concentration and effects of belladonnine can vary due to environmental factors like geographical area, harvesting season, soil type, and climatic conditions.

Antiviral Activity

Research indicates that belladonnine may possess antiviral properties. A study investigating the antiviral role of active constituents against the spike glycoprotein of SARS-CoV-2 and its host ACE2 receptor identified belladonnine as a top-ranked molecule with high affinity towards both .

Belladonnine demonstrated significant binding affinity toward spike glycoprotein, forming four hydrogen bonds with Gln314, Thr739, and Asn764 . These findings suggest that belladonnine and other active constituents could be potential therapies for COVID-19, though further studies are needed to confirm its efficacy against the disease .

Analytical Methods for Detection

Several analytical techniques can detect and quantify belladonnine, even in the presence of other alkaloids. These methods include:

- Spectrophotometry: Used to determine apoatropine and belladonnine levels in atropine samples

- Capillary electrophoresis coupled with mass spectrometry (CE-MS): This technique separates and identifies various tropane alkaloids, including belladonnine, in complex mixtures like Atropa belladonna leaf extracts

Homeopathic Applications

One study examined the effects of homeopathic belladonna 30CH on healthy volunteers . The results indicated that belladonna 30CH did not produce symptoms different from placebo or no intervention, suggesting that symptoms from a homeopathic pathogenetic trial are likely chance fluctuations .

Belladonna for Neurological Disorders

Belladonna may be applicable for the treatment of various neurological disorders . A hydroalcoholic formulation of belladonna (B200), consisting of atropine and scopolamine, showed antiviral efficacy against Japanese encephalitis virus (JEV) infection . B200 treatment increased neuronal cell survival by reducing JEV-induced cytopathic effects, reducing the intracellular JEV level . Molecular docking analysis revealed that atropine and scopolamine interact with the His288 residue of NS3 protein, which is crucial for RNA unwinding and ATPase activity, further confirmed by degradation of NS3 protein . Atropine and scopolamine both cross the blood− brain barrier, which is crucial for effective treatment of Japanese encephalitis (JE) .

Toxicity and Management

Mecanismo De Acción

Belladonnine, beta- exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. It blocks the binding of acetylcholine to these receptors, thereby inhibiting the parasympathetic nervous system . This mechanism is similar to other tropane alkaloids, which are known for their anticholinergic effects.

Comparación Con Compuestos Similares

Atropine: Another tropane alkaloid found in Atropa belladonna, known for its anticholinergic properties.

Scopolamine: A tropane alkaloid with similar effects, used to treat motion sickness and postoperative nausea.

Hyoscyamine: An isomer of atropine, also found in the Solanaceae family, with similar pharmacological effects.

Uniqueness: Belladonnine, beta- is unique due to its specific dimeric structure, which distinguishes it from other tropane alkaloids.

Actividad Biológica

Belladonnine, a tropane alkaloid derived from the Atropa belladonna plant, exhibits significant biological activity primarily through its interaction with muscarinic receptors. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Target of Action:

Belladonnine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are critical in mediating various physiological responses in the body.

Mode of Action:

The antagonistic properties of belladonnine lead to several physiological effects:

- Inhibition of Secretions: Results in dry mouth and reduced gastric acid secretion.

- Cardiovascular Effects: Causes tachycardia (increased heart rate).

- Ocular Effects: Induces pupillary dilation (mydriasis) and paralysis of accommodation.

- Smooth Muscle Relaxation: Relaxes smooth muscles in the gut, bronchi, biliary tract, and bladder, potentially causing urinary retention .

Pharmacokinetics

The pharmacokinetic profile of belladonnine indicates variable absorption and bioavailability influenced by factors such as geographical origin and harvesting conditions. Its effects can vary significantly based on these environmental factors.

Biological Activity Overview

Belladonnine has been studied for its potential therapeutic applications across various domains:

- Anticholinergic Agent: Used in treating conditions like motion sickness and muscle spasms.

- Neuropharmacological Effects: Investigated for its analgesic and anti-inflammatory properties .

- Antiviral Potential: Recent studies suggest that belladonnine may have activity against viral targets, particularly in the context of COVID-19, where it demonstrated high affinity for spike glycoproteins .

Table 1: Summary of Biological Activities

Case Studies

-

Analgesic and Anti-inflammatory Effects:

A study conducted on the methanolic extract of A. belladonna showed significant analgesic and anti-inflammatory activities in vivo. The extract was effective in reducing pain responses in animal models, indicating its potential as a natural analgesic . -

Antiviral Activity:

Research highlighted belladonnine's capability to bind effectively to the spike glycoprotein of SARS-CoV-2, suggesting a possible role as a therapeutic agent against COVID-19. The study emphasized its favorable pharmacokinetic properties with minimal predicted toxicity levels .

Propiedades

IUPAC Name |

bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERIGMSHTUAXSI-SMQSVUFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217161 | |

| Record name | Belladonnine, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6696-63-5 | |

| Record name | Belladonnine, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belladonnine, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELLADONNINE, .BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR53M0MH3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.